molecular formula C12H15ClFN3 B15114800 N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B15114800
M. Wt: 255.72 g/mol
InChI Key: ONJFWOFCHFGSLK-UHFFFAOYSA-N
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Description

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a substituted pyrazole derivative featuring a 3-fluorobenzyl group attached to the 4-amino position of a 1,3-dimethylpyrazole core.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-12(8-16(2)15-9)14-7-10-4-3-5-11(13)6-10;/h3-6,8,14H,7H2,1-2H3;1H

InChI Key

ONJFWOFCHFGSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)F)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Benzyl Group

N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine ()
  • Structural Differences : The benzyl group is substituted with chlorine (3-chloro) instead of fluorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may alter lipophilicity (logP) and steric interactions.
N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine ()
  • Structural Differences : The benzyl group has two fluorine atoms (2,3-difluoro), increasing electron-withdrawing effects and steric bulk. The pyrazole is substituted with a methyl group at the 1-position and an additional methylene-linked amine.
  • Functional Impact: The difluoro substitution may enhance metabolic stability compared to mono-fluoro analogs. The dual substitution on the benzyl group could also affect crystal packing via altered hydrogen-bonding patterns .
N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine ()
  • Structural Differences : The benzyl group is substituted with methoxy (electron-donating) and trifluoroethoxy (strongly electron-withdrawing) groups.
  • Functional Impact: The trifluoroethoxy group increases polarity and may reduce membrane permeability compared to the target compound.

Pyrazole Core Modifications

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structural Differences: The pyrazole core is substituted with a pyridin-3-yl group instead of a benzyl. The 4-amino group is linked to a cyclopropylamine.
  • This compound’s synthesis (17.9% yield via copper-catalyzed coupling) suggests challenges in sterically hindered amination reactions compared to simpler benzyl analogs .
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine ()
  • Structural Differences : The pyrazole has 1,5-dimethyl substitution (vs. 1,3-dimethyl), and the benzyl group contains methoxymethyl and methoxy substituents.
  • Methoxy groups increase hydrophilicity but could reduce blood-brain barrier penetration compared to fluorine-substituted analogs.

Physical and Chemical Properties

Compound Name Melting Point (°C) Yield (%) Key Substituents Notable Properties
N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine Not reported Not reported 3-Fluorobenzyl, 1,3-dimethylpyrazole Likely moderate lipophilicity (logP ~2-3)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 17.9 Pyridin-3-yl, cyclopropylamine Crystalline solid, moderate yield
N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Not reported Not reported 2,3-Difluorobenzyl, 1-methylpyrazole Higher metabolic stability (predicted)

Biological Activity

N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H15ClFN3
  • Molecular Weight : 255.72 g/mol
  • CAS Number : 1856095-74-3

The compound features a pyrazole ring substituted with a 3-fluorobenzyl group and two methyl groups at the 1 and 3 positions. The presence of the fluorine atom enhances the compound's stability and biological activity, making it a candidate for drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The fluorobenzyl group is believed to enhance binding affinity to bacterial enzymes, inhibiting their activity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in several models, including breast and lung cancer cell lines. The mechanism of action appears to involve the modulation of cellular signaling pathways, leading to apoptosis (programmed cell death) in tumor cells .

Interaction Studies

This compound interacts with specific molecular targets within biological systems. These interactions can lead to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Modulation of Cellular Signaling Pathways : It influences pathways associated with cell growth and apoptosis, which are crucial for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionModulates key metabolic enzymes
Signaling PathwaysInfluences pathways related to cell survival

Case Study: Anticancer Mechanism

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells after 24 hours of treatment. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, suggesting a clear mechanism through which this compound exerts its anticancer effects .

Q & A

Basic Research Question: How can the catalytic hydrogenation step in synthesizing N-(3-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine be optimized?

Answer:
The hydrogenation of intermediates (e.g., nitropyrazoles) to form the amine group is critical. Key parameters include:

  • Catalyst selection : Use 10% palladium on carbon (Pd/C) under hydrogen pressure (e.g., 40 psi) to reduce nitro groups efficiently .
  • Solvent system : Ethanol or ethyl acetate improves solubility and reaction homogeneity .
  • Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS ensures completion before workup. Post-reaction, filtration through Celite removes the catalyst, followed by solvent evaporation and chromatographic purification (e.g., ethyl acetate/hexane gradients) .

Advanced Research Question: How should researchers resolve contradictions between experimental crystallographic data and computational structural predictions for this compound?

Answer:
Discrepancies often arise in bond angles or dihedral orientations. Mitigation strategies include:

  • High-resolution X-ray diffraction : Use single-crystal analysis (e.g., triclinic P1 space group) to refine cell parameters (e.g., a = 8.5 Å, β = 78.7°) .
  • SHELX refinement : Apply SHELXL for small-molecule refinement, adjusting thermal parameters and hydrogen bonding networks .
  • DFT validation : Compare computational models (e.g., B3LYP/6-31G*) with experimental data to identify steric or electronic deviations .

Basic Research Question: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., 0–100% ethyl acetate in hexane) to separate impurities .
  • Acid-base extraction : Leverage the compound’s basicity by washing organic layers with dilute HCl to remove acidic byproducts .
  • Spectroscopic validation : Confirm purity via ¹H NMR (e.g., δ 7.45 ppm for aromatic protons) and HRMS (e.g., m/z 215 [M+H]⁺) .

Advanced Research Question: How do hydrogen bonding patterns in crystalline forms influence the compound’s bioactivity?

Answer:
Hydrogen bonding networks (e.g., N–H⋯N interactions) stabilize specific conformations, affecting receptor binding:

  • Graph set analysis : Characterize motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict supramolecular assembly .
  • Biological correlation : Triazole/oxadiazole analogs with strong H-bond donors show enhanced antimicrobial activity by targeting enzyme active sites (e.g., dihydrofolate reductase) .
  • Cocrystallization studies : Introduce coformers (e.g., carboxylic acids) to modify H-bonding and solubility .

Basic Research Question: What spectroscopic methods are essential for characterizing this compound’s structure?

Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., fluorobenzyl CH₂ at δ 3.89 ppm, pyrazole C–F at 163 ppm) .
  • FT-IR : Confirm amine N–H stretches (3298 cm⁻¹) and aromatic C–F vibrations (1100–1250 cm⁻¹) .
  • Mass spectrometry : Use HRMS-ESI to verify molecular weight (e.g., m/z 215.2 [M+H]⁺) and fragmentation patterns .

Advanced Research Question: How can researchers address low yields in multi-step syntheses involving fluorinated intermediates?

Answer:

  • Stepwise optimization : Improve fluorobenzyl coupling by using cesium carbonate as a base and DMSO as a polar aprotic solvent to enhance nucleophilicity .
  • Byproduct analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., dehalogenation or dimerization) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 48 hours to 2 hours) while maintaining yields >70% .

Basic Research Question: What safety precautions are critical when handling fluorinated pyrazole derivatives?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., fluorobenzyl halides) .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., Cs₂CO₃) .
  • Waste disposal : Neutralize acidic/basic waste before disposal to comply with environmental regulations .

Advanced Research Question: How does the fluorine substituent’s position on the benzyl group affect the compound’s pharmacokinetic properties?

Answer:

  • Meta-fluorine vs. para-fluorine : Meta-substitution (3-fluorobenzyl) enhances metabolic stability by reducing CYP450 oxidation compared to para-substituted analogs .
  • LogP modulation : Fluorine’s electronegativity decreases lipophilicity (e.g., calculated LogP = 2.1 vs. 2.5 for non-fluorinated analogs), improving aqueous solubility .
  • In vitro assays : Compare plasma protein binding (PPB) and hepatic microsomal stability using LC-MS/MS quantification .

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